molecular formula C16H17FN2O3S B14368457 N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-99-1

N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide

Cat. No.: B14368457
CAS No.: 90233-99-1
M. Wt: 336.4 g/mol
InChI Key: AKSSYXMNBXYUBI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is an organic compound that features a fluorinated aromatic ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting propane-2-sulfonyl chloride with an amine under basic conditions.

    Coupling with 4-fluoroaniline: The sulfonamide intermediate is then coupled with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide
  • N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide
  • N-(4-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide

Uniqueness

N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

Properties

CAS No.

90233-99-1

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(propan-2-ylsulfonylamino)benzamide

InChI

InChI=1S/C16H17FN2O3S/c1-11(2)23(21,22)19-15-7-3-12(4-8-15)16(20)18-14-9-5-13(17)6-10-14/h3-11,19H,1-2H3,(H,18,20)

InChI Key

AKSSYXMNBXYUBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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